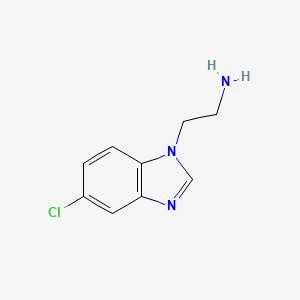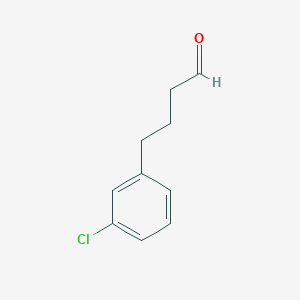
2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide is a heterocyclic compound that features a pyrrolidine ring fused with an isothiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide typically involves the reaction of pyrrolidine derivatives with isothiazolidine precursors under controlled conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction . The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
Applications De Recherche Scientifique
2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with different reactivity and applications.
Pyrrolidine-2,5-dione: Another related compound with distinct biological activities.
Prolinol: A derivative of pyrrolidine with unique stereochemistry and biological properties.
Uniqueness
2-(Pyrrolidin-3-yl)isothiazolidine 1,1-dioxide is unique due to its fused ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H14N2O2S |
|---|---|
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
2-pyrrolidin-3-yl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11)5-1-4-9(12)7-2-3-8-6-7/h7-8H,1-6H2 |
Clé InChI |
VUKJNHNCUBKBOA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(S(=O)(=O)C1)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(4r,6r)-6-(Fluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B13527788.png)


